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Compound of Interest

Compound Name: 4(s)-Ethynyl-2-azetidinone

Cat. No.: B8379378

Executive Summary

The (4S)-4-ethynylazetidin-2-one scaffold represents a high-value chiral synthon in the
synthesis of

-lactam antibiotics (carbapenems, penems) and novel serine protease inhibitors. Distinguished
by its terminal alkyne functionality at the C4 position, this building block offers orthogonal
reactivity compared to the traditional C3-functionalized cores (e.g., 4-acetoxyazetidin-2-one).

This guide delineates the authoritative synthetic pathways, stability parameters, and
downstream functionalization strategies for this moiety. It is designed to transition the
researcher from "molecule selection” to "bench-top execution” with high fidelity.

Molecular Profile & Structural Logic[1]

The utility of (4S)-4-ethynylazetidin-2-one lies in its stereochemical integrity and functional
density.

o Core Structure: A strained 4-membered lactam ring (azetidin-2-one).
o Key Functionality: The C4-ethynyl group (

) serves as a "chemical hook" for carbon-carbon bond formation (Sonogashira, alkylation) or
cycloadditions (Click chemistry), without disrupting the sensitive lactam amide bond.[1]
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» Chirality: The (4S) configuration is critical. In carbapenem antibiotics (e.g., Thienamycin
derivatives), the stereochemistry at C4 dictates the biological activity and stability against
renal dehydropeptidase-I (DHP-I).[1]

Property Specification

IUPAC Name (4S)-4-ethynylazetidin-2-one

Molecular Formula

Molecular Weight 95.10 g/mol

NMR:

ppm (Alkyne CH, d,
Key Spectroscopic Signature
Hz); IR:

Derived from Aspartic Acid (Chiral Pool) or 4-
Precursor Class o o
Acetoxyazetidin-2-one (Substitution)

Synthetic Architectures

Two primary routes exist for accessing this scaffold. The choice depends on the required
enantiopurity and scale.[1]

Route A: The Chiral Pool "Homologation" Strategy (High
Enantiopurity)

This is the preferred route for discovery chemistry requiring strict (4S) stereochemistry.[1] It
proceeds from L-Aspartic acid or Penicillin G/V degradation to (4S)-4-formylazetidin-2-one,
followed by a one-carbon homologation.

e Mechanism: The aldehyde is converted to the terminal alkyne using the Bestmann-Ohira
Reagent (BOR).[2] Unlike the classic Corey-Fuchs reaction, which requires strong bases (n-
BuLi) that can degrade the
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-lactam ring, BOR operates under milder, basic buffering conditions (K
CO

/MeOH), preserving the ring integrity.[1]

Route B: The Lewis Acid "Substitution™ Strategy
(Industrial Scale)

This route utilizes 4-acetoxyazetidin-2-one (4-AA).

e Mechanism: A Lewis acid (e.qg.,

) generates an
-acyliminium ion intermediate, which is trapped by a silylacetylene nucleophile.[1]

o Stereocontrol Note: Without a C3 substituent to direct the attack, this produces a racemate.
However, if the starting material is the chiral (3R)-hydroxyethyl-4-acetoxyazetidinone
(carbapenem core), the reaction is highly diastereoselective (trans-product).[1]

Experimental Protocol: Bestmann-Ohira
Homologation

Objective: Synthesis of (4S)-4-ethynylazetidin-2-one from (4S)-4-formylazetidin-2-one.

Reagents & Setup
o Substrate: (4S)-4-formyl-1-(tert-butyldimethylsilyl)azetidin-2-one (N-protected for stability).
» Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).

e Base: Potassium Carbonate (

)-[11[2]

e Solvent: Anhydrous Methanol (
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)-[1]

e Atmosphere: Argon or Nitrogen (inert).[1]

Step-by-Step Methodology

e Preparation: Dissolve (4S)-4-formyl-1-(TBS)azetidin-2-one (1.0 equiv) in anhydrous MeOH
(0.1 M concentration) in a flame-dried round-bottom flask under inert atmosphere.

Base Addition: Cool the solution to 0°C. Add

(2.0 equiv). Stir for 10 minutes.

Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise. Note: The reagent
can be generated in situ or added as a solution in MeCN.[1]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-12 hours.
Monitor by TLC (stain with KMnO

or Anisaldehyde; alkyne is active).[1]

Quench & Workup: Dilute with

or EtOAc.[1] Wash with saturated

and brine.[1] Dry over

1]

Purification: Concentrate under reduced pressure (keep bath <30°C to avoid polymerization).
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Deprotection (Optional): If the free NH lactam is required, treat with TBAF/AcOH or CsF to
remove the TBS group.[1]

Validation Check:
e The appearance of a triplet or doublet of doublets at ~2.3-2.5 ppm in

NMR confirms the terminal alkyne proton.[1]
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o Disappearance of the aldehyde proton (~9.6 ppm).[1]

Reactivity & Applications Landscape

The ethynyl group transforms the inert azetidinone core into a dynamic platform for divergent
synthesis.
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Figure 1: Divergent synthetic pathways from the (4S)-4-ethynylazetidin-2-one core.

Key Applications

o Carbapenem Antibiotics: The ethynyl group allows for the introduction of complex side chains
at C4, a strategy used to overcome resistance in MRSA and Pseudomonas strains.[1]

o FAP Inhibitors: Recent medicinal chemistry campaigns utilize 4-substituted azetidinones (and
pyrrolidines) as inhibitors of Fibroblast Activation Protein (FAP), a target in oncology.[1] The
alkyne serves as a rigid linker to pharmacophores.

o Click-Chemistry Probes: The alkyne handle enables the attachment of fluorescent tags to

-lactam cores to study Penicillin-Binding Proteins (PBPs) in live bacteria.

Quality & Stability Assurance
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Working with (4S)-4-ethynylazetidin-2-one requires adherence to strict stability protocols due to

the ring strain (~23 kcal/mol).

Parameter Risk Factor Mitigation Strategy
Avoid strong aqueous bases
High. The (NaOH).[1] Use mild

Nucleophilic Attack

-lactam ring is susceptible to
opening by hydroxides,

alkoxides, or amines.[1]

carbonates (

) or amine bases (DIPEA) in

non-nucleophilic solvents.[1]

Polymerization

Moderate.[2] Terminal alkynes
can polymerize or dimerize
(Glaser coupling) under

oxidative conditions.[1]

Store under Argon at -20°C.
Exclude oxygen during

coupling reactions.

Epimerization

Low to Moderate.[2] The C4
proton is alpha to the nitrogen

and the alkyne.[1]

Avoid strong bases (LDA, n-
BuLi) unless strictly necessary
and at cryogenic temperatures
(-78°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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